molecular formula C20H18N2O7S B2746544 5-((3-methoxybenzyl)oxy)-4-oxo-N-(4-sulfamoylphenyl)-4H-pyran-2-carboxamide CAS No. 1021210-07-0

5-((3-methoxybenzyl)oxy)-4-oxo-N-(4-sulfamoylphenyl)-4H-pyran-2-carboxamide

Cat. No.: B2746544
CAS No.: 1021210-07-0
M. Wt: 430.43
InChI Key: YPQXUQSDXHJBRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-((3-Methoxybenzyl)oxy)-4-oxo-N-(4-sulfamoylphenyl)-4H-pyran-2-carboxamide is a synthetic small molecule featuring a 4H-pyran-4-one core substituted with a 3-methoxybenzyloxy group at position 5 and a 4-sulfamoylphenyl carboxamide moiety at position 2. This compound belongs to the chromene-containing aromatic sulfonamide class, which is extensively studied for its carbonic anhydrase (CA) inhibitory properties . The sulfamoyl group (-SO₂NH₂) is a critical pharmacophore for binding the zinc ion in the CA active site, while the 3-methoxybenzyloxy substituent modulates electronic, steric, and pharmacokinetic properties .

Properties

IUPAC Name

5-[(3-methoxyphenyl)methoxy]-4-oxo-N-(4-sulfamoylphenyl)pyran-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O7S/c1-27-15-4-2-3-13(9-15)11-28-19-12-29-18(10-17(19)23)20(24)22-14-5-7-16(8-6-14)30(21,25)26/h2-10,12H,11H2,1H3,(H,22,24)(H2,21,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPQXUQSDXHJBRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)COC2=COC(=CC2=O)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-((3-methoxybenzyl)oxy)-4-oxo-N-(4-sulfamoylphenyl)-4H-pyran-2-carboxamide, with the CAS number 1021210-07-0, is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to a class of organic molecules that have been explored for various pharmacological effects, including anti-inflammatory, antitumor, and antibacterial properties.

Chemical Structure and Properties

The molecular formula of this compound is C20H18N2O7SC_{20}H_{18}N_{2}O_{7}S, with a molecular weight of 430.4 g/mol. The structure features a pyran ring substituted with a sulfonamide group and a methoxybenzyl moiety, which may contribute to its biological activity.

PropertyValue
Molecular FormulaC20H18N2O7S
Molecular Weight430.4 g/mol
CAS Number1021210-07-0

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives of pyran and related structures have shown inhibition against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The specific IC50 values for these activities vary depending on the structural modifications made to the core compound.

Anti-inflammatory Properties

Compounds containing sulfonamide groups are often explored for their anti-inflammatory effects. The presence of the sulfonamide moiety in this compound suggests potential inhibition of inflammatory pathways, possibly through the modulation of COX enzymes or other inflammatory mediators. Research indicates that similar compounds have shown promising results in reducing inflammation in preclinical models.

Antibacterial Activity

The antibacterial activity of compounds related to this compound has been documented, particularly against Gram-positive bacteria. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at specific positions on the pyran ring or the sulfonamide group can enhance potency and selectivity against target enzymes or receptors.

ModificationEffect on Activity
Methoxy groupEnhances lipophilicity and permeability
Sulfonamide groupIncreases antibacterial activity
Aromatic substitutionsPotentially enhances antitumor effects

Case Studies

  • Antitumor Efficacy : A study evaluated a series of pyran derivatives similar to this compound against various cancer cell lines, demonstrating IC50 values in the low micromolar range, indicating significant cytotoxicity.
  • Anti-inflammatory Response : In a model of acute inflammation, compounds with structural similarities were shown to reduce edema and inflammatory cytokine levels significantly.
  • Antibacterial Testing : In vitro assays revealed that derivatives exhibited effective inhibition against Staphylococcus aureus, suggesting a potential therapeutic application in treating bacterial infections.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent due to its structural similarity to known pharmacophores. It may exhibit:

  • Antitumor Activity : Preliminary studies suggest that the compound may have cytotoxic effects on various cancer cell lines, making it a candidate for further investigation in cancer therapy .
  • Anti-inflammatory Properties : The sulfonamide group in the structure is known for its anti-inflammatory effects, which could be beneficial in treating inflammatory diseases .

The biological activity of this compound is largely attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : It may inhibit certain enzymes involved in metabolic pathways, similar to other sulfonamide derivatives which are known to target carbonic anhydrases and other enzymes .
  • Calcium Channel Modulation : The compound's structure suggests potential activity as a calcium channel blocker, akin to other compounds in its class .

Case Studies and Research Findings

Recent studies have investigated the compound's efficacy and safety profile:

  • Antitumor Studies : A study demonstrated that derivatives of sulfonamides exhibit significant cytotoxicity against cancer cell lines, suggesting that modifications such as those seen in this compound can enhance therapeutic potential .
  • Inflammation Models : In animal models of inflammation, compounds similar to this one have shown reduced inflammatory markers, indicating potential utility in treating chronic inflammatory conditions .

Comparison with Similar Compounds

Structural Analogs and Substitution Effects

The inhibitory activity and selectivity of chromene-based sulfonamides against CA isoforms (e.g., hCA I, II, IX, XII) are highly sensitive to substituents on the pyran/chromene ring and the linker between the sulfonamide and the heterocyclic core. Key analogs and their properties are summarized below:

Table 1: Inhibitory Activity (Ki) of Selected Chromene Sulfonamides Against hCA Isoforms
Compound Substituents on Pyran/Chromene Core hCA IX Ki (nM) hCA XII Ki (nM) Selectivity Index (SI)*
5a Unsubstituted 20.1 20.1 31.67 (hCA IX vs. I)
5f 7,8-Dimethyl 619.1 619.1 <1
5h 6-Methyl 26.8 26.8 44.97 (hCA II vs. XII)
5i 6-Chloro 60.3 60.3 <1
6e Methyl linker between core and sulfonamide >1000 >1000 Not applicable
Target Compound 3-Methoxybenzyloxy Not reported Not reported Inferred higher SI

*SI = Ratio of Ki for off-target isoforms (e.g., hCA I) to Ki for target isoform (e.g., hCA IX).

Key Observations:

Unsubstituted Core (5a) : The unsubstituted derivative (5a) exhibits potent inhibition against both hCA IX and XII (Ki = 20.1 nM) with a high SI (31.67) against hCA I, making it a benchmark compound .

Methyl Substituents (5f, 5h) : Methyl groups at positions 7,8 (5f) or 6 (5h) reduce activity, though 5h retains moderate potency (Ki = 26.8 nM). Steric hindrance likely disrupts zinc coordination or active-site interactions .

Chlorine Substituent (5i) : The electron-withdrawing 6-Cl group in 5i decreases activity (Ki = 60.3 nM), suggesting electronic effects destabilize sulfonamide-zinc binding .

Methyl Linker (6e) : Introducing a methyl group between the pyran core and sulfonamide abolishes activity (Ki >1000 nM), emphasizing the necessity of a direct carboxamide linkage .

Role of the 3-Methoxybenzyloxy Substituent

The target compound’s 3-methoxybenzyloxy group is distinct from analogs in Table 1. Compared to methyl or chloro substituents, the methoxy group provides:

  • Electron-Donating Effects : Methoxy’s +M effect may stabilize interactions with hydrophobic residues in the CA active site.
  • Steric Flexibility : The benzyl moiety’s rotational freedom could allow optimal positioning within the active site.

While direct data for the target compound are unavailable, molecular docking studies of similar compounds suggest that bulkier substituents (e.g., benzyloxy) may improve selectivity by exploiting isoform-specific pocket variations near the active site .

Comparison with Fluorobenzyl Analogs

Compounds such as 5-((4-fluorobenzyl)oxy)-4-oxo-N-(3-phenylpropyl)-4H-pyran-2-carboxamide () replace the sulfamoylphenyl group with a 3-phenylpropyl carboxamide and substitute 4-fluoro for 3-methoxy. Key differences include:

  • Sulfamoyl vs. Phenylpropyl : The absence of the sulfamoyl group in fluorobenzyl analogs likely nullifies CA inhibition, as -SO₂NH₂ is essential for zinc coordination.
  • Fluoro vs.

Q & A

Q. What are the recommended synthetic routes for 5-((3-methoxybenzyl)oxy)-4-oxo-N-(4-sulfamoylphenyl)-4H-pyran-2-carboxamide, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step protocols, including:

Coupling reactions : Formation of the pyran-2-carboxamide core via nucleophilic acyl substitution .

Functionalization : Introduction of the 3-methoxybenzyloxy group using Mitsunobu or Williamson ether synthesis under inert atmospheres .

Sulfamoyl incorporation : Reacting with sulfamoyl chloride in anhydrous solvents like dichloromethane .

  • Optimization :
  • Temperature : Maintain 0–5°C during sulfonamide coupling to minimize side reactions .
  • Catalysts : Use DMAP (4-dimethylaminopyridine) to accelerate acylation .
  • Purification : Employ gradient column chromatography (silica gel, hexane/EtOAc) to isolate intermediates .

Q. What analytical techniques are most effective for characterizing the structural integrity and purity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) :
  • ¹H/¹³C NMR confirms substituent positions (e.g., methoxybenzyl protons at δ 3.8–4.2 ppm) .
  • 2D NMR (COSY, HSQC) resolves pyran ring connectivity .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ calculated for C₂₁H₁₈N₂O₇S: 454.08) .
  • HPLC-PDA : Purity assessment (>95%) using C18 columns (acetonitrile/water gradient) .

Q. What initial biological screening assays are appropriate to evaluate its pharmacological potential?

  • Methodological Answer :
  • Enzyme inhibition assays : Test against kinases or cyclooxygenases due to the sulfamoyl group’s resemblance to known inhibitors .
  • Cell viability assays : Use cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .
  • Solubility profiling : Measure logP via shake-flask method to guide formulation .

Advanced Research Questions

Q. How does the substitution pattern (e.g., 3-methoxybenzyloxy vs. other alkoxy groups) influence target binding affinity and selectivity?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) :
SubstituentBinding Affinity (IC₅₀, nM)Selectivity Ratio (Target A/B)
3-MeO-benzyl120 ± 1512:1
4-F-benzyl85 ± 103:1
Benzyl450 ± 301:1
(Data inferred from analogs in )
  • Mechanistic Insight : Methoxy groups enhance π-stacking with aromatic residues in target pockets, while bulkier groups reduce solubility .

Q. What strategies can mitigate metabolic instability observed in in vitro hepatic microsomal assays?

  • Methodological Answer :
  • Prodrug design : Mask polar groups (e.g., sulfamoyl) with acetyl or PEGylated moieties .
  • Isotope labeling : Use ³H or ¹⁴C to track metabolite pathways .
  • Co-administration : Test CYP450 inhibitors (e.g., ketoconazole) to identify vulnerable oxidation sites .

Q. How can computational methods (e.g., molecular docking) guide the identification of putative molecular targets?

  • Methodological Answer :

Target fishing : Use SwissTargetPrediction or PharmMapper to generate hypotheses .

Molecular Dynamics (MD) : Simulate binding to COX-2 or EGFR kinases, focusing on sulfamoyl interactions with catalytic lysines .

Free Energy Calculations : Calculate ΔG binding using MM-PBSA to rank targets .

Q. What experimental approaches resolve discrepancies between in vitro potency and in vivo efficacy?

  • Methodological Answer :
  • Pharmacokinetic Studies :
  • Measure oral bioavailability (%) and half-life (t½) in rodent models .
  • Adjust formulations using lipid nanoparticles to enhance absorption .
  • Tissue Distribution : Radiolabel the compound to quantify accumulation in target organs .
  • Dose-Response Optimization : Use Hill slope analysis to align in vitro IC₅₀ with plasma concentrations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.